(4-FLUOROPHENYL)[4-(4-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-FLUOROPHENYL)[4-(4-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE is an organic compound with the molecular formula C18H25FN2O. It is a complex molecule that features a fluorophenyl group and a methylcyclohexyl group attached to a piperazine ring.
Preparation Methods
The synthesis of (4-FLUOROPHENYL)[4-(4-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the piperazine ring.
Attachment of the Methylcyclohexyl Group: The methylcyclohexyl group is attached through a Friedel-Crafts acylation reaction, using a cyclohexyl ketone derivative and a Lewis acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
(4-FLUOROPHENYL)[4-(4-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
(4-FLUOROPHENYL)[4-(4-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biology: The compound is used in biochemical assays to investigate receptor-ligand interactions and signal transduction pathways.
Mechanism of Action
The mechanism of action of (4-FLUOROPHENYL)[4-(4-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound binds to these targets, modulating their activity and influencing cellular signaling pathways. This can result in therapeutic effects, such as the alleviation of symptoms in neurological disorders .
Comparison with Similar Compounds
(4-FLUOROPHENYL)[4-(4-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE can be compared with similar compounds like:
(4-fluorophenyl)-[4-(4-phenylcyclohexyl)-1-piperazinyl]methanone: This compound has a phenyl group instead of a methylcyclohexyl group, which may alter its pharmacological properties.
(4-fluorophenyl)(pyridin-4-yl)methanone: This compound features a pyridinyl group, which can affect its binding affinity and specificity for certain molecular targets.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(4-fluorophenyl)-[4-(4-methylcyclohexyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O/c1-14-2-8-17(9-3-14)20-10-12-21(13-11-20)18(22)15-4-6-16(19)7-5-15/h4-7,14,17H,2-3,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOAQWBGRGISHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.